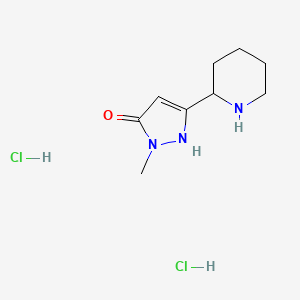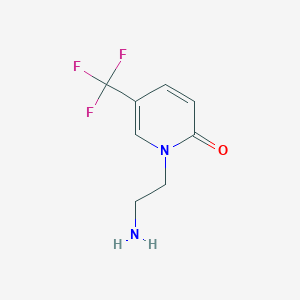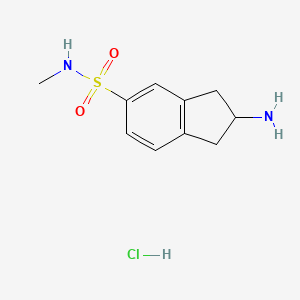
2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-ol dihydrochloride
Vue d'ensemble
Description
2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-ol dihydrochloride, also known as MPP, is a synthetic molecule that has been used in a variety of scientific applications. MPP is a small molecule that is composed of two nitrogen atoms, two oxygen atoms and two carbon atoms. It is a white crystalline solid with a molecular weight of 214.2 g/mol. MPP has a melting point of 144-145 °C and a boiling point of 374 °C.
Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, and this compound serves as a key intermediate in their synthesis. The ability to create various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones is essential for developing new drugs . The compound’s structure allows for the introduction of additional functional groups, which can lead to the creation of novel molecules with potential therapeutic effects.
Pharmacological Applications
The piperidine moiety is a common feature in many pharmaceuticals. As such, 2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-ol dihydrochloride can be used to explore pharmacological activities, including the development of new medications with piperidine structures . This research can lead to the discovery of drugs with various biological activities, potentially improving treatments for a wide range of diseases.
Biological Activity Studies
This compound can be utilized in studies to evaluate biological activity, such as anti-fibrotic properties . By modifying the piperidine ring or adding different substituents, researchers can investigate the biological effects of new derivatives, which could lead to the development of compounds with specific therapeutic actions.
Chemical Synthesis and Catalysis
In chemical synthesis, this compound may act as a catalyst or reagent in various reactions, including cyclization and cycloaddition processes . Its structure allows for the one-pot functionalization of unsaturated intermediates, streamlining the synthesis of complex molecules.
Neuroscience Research
The compound’s derivatives are used in neuroscience research to study various aspects of brain function and disorders. By interacting with different neural pathways, researchers can gain insights into the mechanisms of neurological diseases and potentially identify targets for new treatments.
Drug Discovery and Development
In the field of drug discovery, this compound is valuable for the synthesis of molecules that may serve as selective inhibitors or activators of specific biological targets . The piperidine ring is a versatile scaffold that can be modified to enhance the selectivity and potency of new pharmacological agents.
Propriétés
IUPAC Name |
2-methyl-5-piperidin-2-yl-1H-pyrazol-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-9(13)6-8(11-12)7-4-2-3-5-10-7;;/h6-7,10-11H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLIZOLRNJOLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)


![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)




![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)


